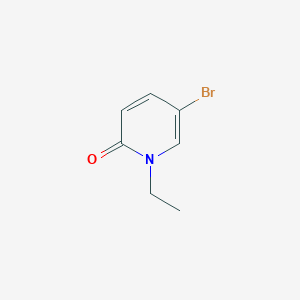

5-Bromo-1-ethylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMWHOQCWLORMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480619 | |

| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-87-5 | |

| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and potential applications of 5-Bromo-1-ethylpyridin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes comparative data from closely related analogues to provide a predictive context for its physicochemical properties and reactivity.

Core Chemical Properties

This compound is a halogenated pyridone derivative. Its core structure is a pyridine ring substituted with a bromine atom, an N-ethyl group, and a carbonyl group. The general information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 63785-87-5 | [1][] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1][] |

| Canonical SMILES | CCN1C=C(C=CC1=O)Br | [1] |

| Purity (Typical) | ≥96% | [1] |

| Storage Conditions | Store at room temperature | [1] |

Physicochemical Data of Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 5-Bromo-2(1H)-pyridone (Precursor) | C₅H₄BrNO | 174.00 | 180 - 183 | Not applicable | White to light orange powder/crystal |

| 5-Bromo-1-methylpyridin-2(1H)-one (N-Methyl Analogue) | C₆H₆BrNO | 188.02 | 59 - 65 | 157 °C / 12 mmHg | White to yellow to orange powder to crystal |

Data sourced from references[3].

Experimental Protocols

While a specific published synthesis for this compound is not available, a standard and reliable protocol can be proposed based on well-established methods for the N-alkylation of pyridones.[4][5][6]

Proposed Synthesis: N-Ethylation of 5-Bromo-2(1H)-pyridone

The most direct route to synthesize this compound is via the N-alkylation of its precursor, 5-Bromo-2(1H)-pyridone, using an ethylating agent in the presence of a suitable base. The reaction selectively targets the nitrogen atom over the exocyclic oxygen, a common challenge in pyridone chemistry that can be controlled by selecting appropriate reaction conditions.[4][6]

Reaction Scheme:

References

An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 5-Bromo-1-ethylpyridin-2(1H)-one is limited in publicly available literature. This guide provides available data for the title compound and leverages information on closely related analogs and the broader pyridinone chemical class to offer a comprehensive resource.

Introduction

This compound is a halogenated pyridinone derivative. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities and presence in numerous clinically approved drugs.[1][2][3][4] Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7][8] This is attributed to the scaffold's ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other chemical moieties, thereby influencing properties like lipophilicity, solubility, and metabolic stability.[2][5] This document aims to provide a technical overview of this compound, including its chemical properties, a plausible synthetic approach, and the biological significance of the pyridinone core.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For comparative purposes, data for the closely related and better-characterized 5-Bromo-1-methylpyridin-2(1H)-one is also included.

| Property | This compound | 5-Bromo-1-methylpyridin-2(1H)-one |

| CAS Number | 63785-87-5 | 81971-39-3[9] |

| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO[9] |

| Molecular Weight | 202.05 g/mol | 188.02 g/mol [9] |

| Appearance | Not specified | White to yellow to orange powder to crystal[10] |

| Purity | ≥96% | >98.0% (GC)[10] |

| Melting Point | Not specified | 59-65 °C |

| Boiling Point | Not specified | 157 °C/12 mmHg |

| InChI Key | Not specified | HHVFVHIUOMMWRN-UHFFFAOYSA-N[11] |

Synthesis and Experimental Protocols

Conceptual Synthesis of 5-bromo-2(1H)-pyridone

The starting material, 5-bromo-2(1H)-pyridone (also known as 5-bromo-2-hydroxypyridine), can be synthesized from 2-aminopyridine. The process involves a three-step sequence: N-acylation, bromination, and hydrolysis, followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

N-Acylation: 2-Aminopyridine is reacted with acetic anhydride under reflux conditions.

-

Bromination: The resulting N-acetylated compound is then brominated using liquid bromine.

-

Hydrolysis: The acetyl group is removed by hydrolysis with a base, such as sodium hydroxide, to yield 2-amino-5-bromopyridine.[12]

Step 2: Conversion to 5-Bromo-2(1H)-pyridone

-

Diazotization: 2-Amino-5-bromopyridine is treated with a sodium nitrite solution in the presence of a strong acid (e.g., hydrobromic acid) and a copper(I) bromide catalyst at low temperatures (-5 to 15 °C) to form a diazonium salt.[13]

-

Hydrolysis: The diazonium salt is then hydrolyzed to yield 5-bromo-2(1H)-pyridone.

Conceptual N-Alkylation to Yield this compound

The final step involves the N-alkylation of 5-bromo-2(1H)-pyridone.

-

Deprotonation: 5-Bromo-2(1H)-pyridone is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., DMF, acetonitrile) to deprotonate the nitrogen atom.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture to introduce the ethyl group onto the nitrogen atom, yielding this compound.

The following diagram illustrates the conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data (Reference)

Specific spectroscopic data for this compound is not available. However, data for the closely related 5-Bromo-1-methylpyridin-2(1H)-one can serve as a useful reference for predicting the spectral characteristics.

¹H NMR of 5-Bromo-1-methylpyridin-2(1H)-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in a structured format in the search results. |

Note: While some search results indicate the availability of ¹H NMR spectra for 5-Bromo-1-methylpyridin-2(1H)-one, the actual spectral data with peak assignments is not provided.[14][15]

¹³C NMR of 5-Bromo-1-methylpyridin-2(1H)-one

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in a structured format in the search results. |

Note: Similar to the ¹H NMR data, the availability of ¹³C NMR spectra is mentioned, but the specific chemical shifts are not detailed in the provided search results.[14]

Biological Activity and Applications in Drug Discovery

While there is no specific information on the biological activity of this compound, the pyridinone scaffold is of significant interest in medicinal chemistry. Pyridinone derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in drug discovery.[1][3][4]

The diverse biological activities of pyridinones stem from their ability to regulate critical signaling pathways, which can influence downstream gene expression and enzyme activity.[1][4] The pyridinone core can serve as a bioisostere for amides, phenyls, and other heterocycles, allowing for the fine-tuning of a drug candidate's physicochemical properties.[2][5]

The following diagram illustrates the central role of the pyridinone scaffold in targeting various disease areas:

Caption: The role of the pyridinone scaffold in drug discovery.

Conclusion

This compound is a member of the medicinally important pyridinone class of compounds. While specific data for this particular molecule is sparse, its structural similarity to other biologically active pyridinones suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The provided conceptual synthesis and the broader context of the pyridinone scaffold's role in drug discovery offer a foundation for researchers interested in exploring the potential of this and related compounds. Further research is warranted to fully characterize the physicochemical properties, develop a robust synthetic protocol, and investigate the biological activity of this compound.

References

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 14. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]

- 15. 4-BROMO-1-METHYLPYRIDIN-2(1H)-ONE(214342-63-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-1-ethylpyridin-2(1H)-one. Although specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles relevant information from chemical suppliers and analogous compounds to serve as a valuable resource for researchers.

Core Compound Data

This compound is a halogenated pyridinone derivative. The presence of the bromine atom and the ethyl group on the pyridinone ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 63785-87-5 | [1] |

| Synonyms | 5-Bromo-1-ethylpyridin-2-one | [1] |

| SMILES | CCN1C=C(C=CC1=O)Br | [1] |

| Purity | ≥96% | [1] |

| Storage | Room Temperature | [1] |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This procedure is based on the N-alkylation of a pyridinone precursor.

Materials:

-

5-Bromo-2(1H)-pyridone

-

Ethyl iodide or Bromoethane

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Drying agent (e.g., magnesium sulfate, sodium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 5-Bromo-2(1H)-pyridone in anhydrous DMF, add a suitable base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

-

Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Characterization Protocols:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridinone ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl group and the pyridinone ring. The carbon attached to the bromine atom will appear at a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for [M]+ and [M+2]+).

-

Potential Biological Significance

While the biological activity of this compound has not been explicitly detailed in the available literature, related bromo-substituted heterocyclic compounds have shown a range of biological activities. For instance, various bromo-substituted indole and pyridine derivatives have demonstrated anti-angiogenic, anti-proliferative, and antimicrobial activities.[2][3] Specifically, some phenethyl-5-bromopyridyl thiourea compounds have been investigated as anti-HIV agents with antioxidant properties.[4] These findings suggest that this compound could be a valuable scaffold for the discovery of new therapeutic agents.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for 5-Bromo-1-ethylpyridin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details the most efficient synthesis route, including a step-by-step experimental protocol. Alternative pathways and potential challenges are also discussed. All quantitative data is summarized for clarity, and a visual representation of the primary synthesis pathway is provided.

Recommended Synthesis Pathway: N-Ethylation of 5-Bromo-2(1H)-pyridone

The most direct and regioselective approach for the synthesis of this compound is the N-ethylation of the commercially available starting material, 5-bromo-2(1H)-pyridone. This method avoids the formation of isomeric byproducts that can occur with the bromination of 1-ethylpyridin-2(1H)-one. The reaction proceeds by deprotonation of the pyridone nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol

This protocol is adapted from established N-alkylation procedures for similar heterocyclic compounds.

Materials:

-

5-Bromo-2(1H)-pyridone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2(1H)-pyridone (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.

-

Alkylation: Add ethyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive ethylating agents like ethyl bromide, gentle heating (e.g., 40-60 °C) may be necessary.

-

Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x the volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

While a specific yield for the N-ethylation of 5-bromo-2(1H)-pyridone is not extensively reported in the literature, analogous N-alkylation reactions of pyridones and similar heterocycles suggest that high yields are achievable.

| Reaction Step | Starting Material | Reagents | Solvent | Typical Yield | Reference (Analogous Reactions) |

| N-Ethylation | 5-Bromo-2(1H)-pyridone | 1. NaH 2. Ethyl iodide | DMF or THF | 70-95% | General N-alkylation of pyridones |

Alternative Synthesis Pathway: Bromination of 1-Ethylpyridin-2(1H)-one

An alternative route to this compound involves the bromination of 1-ethylpyridin-2(1H)-one. However, this pathway is generally less preferred due to the potential for the formation of a mixture of 3-bromo and 5-bromo isomers, which can be challenging to separate.

Synthesis of 1-Ethylpyridin-2(1H)-one

The starting material for this pathway, 1-ethylpyridin-2(1H)-one, can be synthesized from 2-methoxypyridine and ethyl iodide.

| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |

| N-Ethylation | 2-Methoxypyridine | Ethyl iodide | ~60% | LookChem |

Bromination of 1-Ethylpyridin-2(1H)-one

The bromination of 1-ethylpyridin-2(1H)-one can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine. However, this reaction is known to produce a mixture of isomers.

| Reaction Step | Starting Material | Reagents | Products | Challenges |

| Bromination | 1-Ethylpyridin-2(1H)-one | NBS or Br₂ | 3-Bromo-1-ethylpyridin-2(1H)-one and this compound | Formation of isomeric byproducts, requiring careful purification. |

Visualizing the Synthesis Pathway

The following diagram illustrates the recommended synthetic route to this compound.

An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-ethylpyridin-2(1H)-one is a halogenated pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The introduction of a bromine atom and an ethyl group to the pyridinone core offers opportunities for further chemical modifications, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-1-ethylpyridin-2-one, 5-Bromo-1-ethyl-1H-pyridin-2-one | [1] |

| CAS Number | 63785-87-5 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

Table 1: Chemical Identifiers for this compound

Synthesis

A general synthetic route for this compound involves the N-alkylation of a brominated pyridinone precursor.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

5-Bromo-2-hydroxypyridine (or its tautomer, 5-bromo-2(1H)-pyridinone)

-

Iodoethane

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

At room temperature, dissolve 5-bromo-2-hydroxypyridine in anhydrous DMF.

-

To this solution, carefully add sodium hydride.

-

Stir the mixture for a designated period to allow for the formation of the corresponding sodium salt.

-

Add iodoethane to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its completion by a suitable analytical method (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

The crude product can then be isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.

Note: This is a generalized protocol based on a described synthesis.[1] Researchers should optimize reaction conditions and purification methods for their specific needs.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the currently searched scientific literature. Researchers synthesizing this compound would need to perform these analyses to characterize the structure definitively.

Biological Activity and Potential Applications

The biological activities of this compound have not been explicitly reported in the available literature. However, the broader class of pyridinone derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The presence of the bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, which could be utilized to generate a library of derivatives for biological screening. The ethyl group at the 1-position influences the compound's lipophilicity, which can be a critical factor for its pharmacokinetic and pharmacodynamic properties.

Given the established biological importance of the pyridinone scaffold, this compound represents a promising starting material for the development of novel therapeutic agents.

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

The potential application of this compound in drug discovery follows a logical progression from synthesis to biological evaluation.

Caption: Drug discovery pathway utilizing the target compound.

Conclusion

This compound is a readily synthesizable pyridinone derivative that holds potential as a versatile building block for the development of new chemical entities with therapeutic value. While specific biological data for this compound is currently lacking, its structural features, combined with the known pharmacological importance of the pyridinone class, make it a compound of interest for further investigation by researchers in medicinal chemistry and drug discovery. The synthesis protocol provided, along with the outlined potential for derivatization, offers a clear path for the exploration of its biological activity.

References

A Technical Guide to the Spectral Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available experimental spectral data for 5-Bromo-1-ethylpyridin-2(1H)-one could be located. The data presented in this document is a hypothetical, representative example based on the analysis of structurally analogous compounds. This guide is intended to provide an illustrative overview of the expected spectral characteristics and the methodologies used for their determination.

Introduction

This compound is a substituted pyridinone derivative. The structural elucidation and confirmation of such novel compounds are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools for the unambiguous determination of molecular structure. This document provides a comprehensive overview of the expected spectral data for this compound and the experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimated based on typical ranges for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~6.4 | d | 1H | H-3 |

| ~3.9 | q | 2H | -CH₂- (ethyl) |

| ~1.3 | t | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (C-2) |

| ~145 | C-6 |

| ~142 | C-4 |

| ~118 | C-3 |

| ~105 | C-5 (C-Br) |

| ~45 | -CH₂- (ethyl) |

| ~13 | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 217 | [M]⁺ (with ⁷⁹Br isotope), Molecular ion |

| 219 | [M+2]⁺ (with ⁸¹Br isotope), Molecular ion isotope peak |

| 189 | [M - C₂H₄]⁺, Loss of ethene |

| 188 | [M - C₂H₅]⁺, Loss of ethyl radical |

| 160 | [M - C₂H₅ - CO]⁺ |

| 138 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Medium | C-N stretch |

| ~600 | Medium | C-Br stretch |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon.[2] This often requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for volatile and thermally stable compounds.[4]

-

Sample Introduction: A small amount of the solid sample (typically 1-2 mg) is placed in a capillary tube and introduced into the ion source via a direct insertion probe.[4] The sample is then heated to induce vaporization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups in a molecule.[6]

-

Sample Preparation (Thin Solid Film):

-

A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[7]

-

A drop of the resulting solution is placed on a salt plate (e.g., KBr, NaCl).[7]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

-

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample.

-

Data Processing: An interferogram is generated and then Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mse.washington.edu [mse.washington.edu]

Pharmacological profile of 5-bromopyridinones

An In-depth Technical Guide on the Pharmacological Profile of 5-Bromopyridinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 5-bromopyridinone derivatives. The document covers their synthesis, diverse biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to 5-Bromopyridinones

The 5-bromopyridinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the bromine atom at the 5-position and the pyridinone core provides unique electronic and steric properties, enabling diverse chemical modifications and interactions with various biological targets. Derivatives of 5-bromopyridinone have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Synthesis of 5-Bromopyridinone Derivatives

The synthesis of 5-bromopyridinone derivatives often commences from readily available starting materials such as 2-aminopyridine. A common synthetic strategy involves a multi-step process including N-acylation, bromination, and hydrolysis.

General Synthetic Protocol

A representative synthetic pathway to obtain the 5-bromopyridinone core is outlined below. This can be followed by various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce further diversity.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

-

N-Acylation: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. A typical molar ratio of acetic anhydride to 2-aminopyridine is 1.6:1.

-

Bromination: The resulting N-acylated intermediate is then brominated. This step is often carried out at approximately 50°C, with a molar ratio of bromine to the starting 2-aminopyridine of 1.1:1.

-

Hydrolysis: The brominated intermediate is hydrolyzed at room temperature using a 50% sodium hydroxide solution to yield 2-amino-5-bromopyridine.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

A mixture of the 5-bromopyridinone derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) is prepared in a solvent system such as 1,4-dioxane and water.

-

The reaction mixture is refluxed at 90°C for 18 hours.

-

The resulting product is then purified, typically by chromatography.[2]

A generalized workflow for the synthesis and subsequent biological evaluation of 5-bromopyridinone derivatives is depicted in the following diagram.

Pharmacological Activities and Quantitative Data

5-Bromopyridinone derivatives have been extensively investigated for a range of pharmacological activities. The following sections summarize their key therapeutic applications and present quantitative data for representative compounds.

Anticancer Activity

A significant area of research for 5-bromopyridinones is in the development of novel anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways.

Several classes of kinases are targeted by 5-bromopyridinone derivatives.

-

Protein Tyrosine Kinase (PTK) Inhibitors: Pyridinone-quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects, targeting PTKs.[3][4]

-

PIM-1 Kinase Inhibitors: Aromatized O-alkylated pyridone derivatives have been developed as potent inhibitors of PIM-1 kinase, which is implicated in tumorigenesis. These compounds have been shown to induce apoptosis.[5]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: 5-Phenoxy-2-aminopyridine derivatives, which are structurally related to 5-bromopyridinones, have been designed as irreversible inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway.[6]

Table 1: Anticancer Activity of 5-Bromopyridinone Derivatives (Kinase Inhibitors)

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline | PTK | MCF-7 | 9 - 15 | [3][4] |

| Pyridinone-quinazoline | PTK | HeLa | 9 - 15 | [3][4] |

| Pyridinone-quinazoline | PTK | HepG2 | 9 - 15 | [3][4] |

| O-alkyl pyridine | PIM-1 Kinase | - | 0.095 - 0.110 | [5] |

| 5-bromo-7-azaindolin-2-one (23p) | - | HepG2 | 2.357 | [7] |

| 5-bromo-7-azaindolin-2-one (23p) | - | A549 | 3.012 | [7] |

| 5-bromo-7-azaindolin-2-one (23p) | - | Skov-3 | 2.876 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

The signaling pathway for Bruton's Tyrosine Kinase (BTK) in B-cell activation is a key target for some 5-bromopyridinone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one: A Research Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-ethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the N-substituted 2-pyridinone class. The pyridinone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a bromine atom at the 5-position and an ethyl group on the nitrogen atom introduces specific physicochemical properties that can influence the compound's stability, reactivity, and interaction with biological targets. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound as a research chemical.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is limited, key identifiers and safety information have been compiled from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63785-87-5 | ChemScene[1] |

| Molecular Formula | C₇H₈BrNO | ChemScene[1] |

| Molecular Weight | 202.05 g/mol | ChemScene[1] |

| Appearance | Light brown to brown solid | ChemicalBook[2] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from ChemicalBook[2]. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-2(1H)-pyridone. This is a common method for preparing N-substituted 2-pyridone derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2(1H)-pyridone

-

Ethyl iodide (or other suitable ethylating agent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2(1H)-pyridone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for this compound (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons on the pyridinone ring. |

| ¹³C NMR | Resonances for the ethyl carbons, the carbonyl carbon, and the carbons of the pyridinone ring. |

| Mass Spec (ESI) | [M+H]⁺ peak at m/z 202.98 and [M+Na]⁺ peak at m/z 224.96, showing the characteristic isotopic pattern for a bromine-containing compound. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-N stretching. |

| Melting Point | To be determined experimentally. |

Potential Biological Activities and Screening Protocols

While no specific biological activities have been reported for this compound, the broader class of brominated pyridine and pyridinone derivatives has shown promise in several therapeutic areas. Below are detailed protocols for evaluating the potential of this compound in two key areas: kinase inhibition and antimicrobial activity.

Kinase Inhibitor Screening

Pyridinone scaffolds are present in several known kinase inhibitors. The following workflow outlines a typical screening process.

References

The Ascendant Pyridinone Scaffold: A Technical Guide to Synthesis and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

The pyridinone core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyridinone derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

I. Synthesis of Novel Pyridinone Derivatives

The synthesis of the pyridinone scaffold can be broadly categorized into several key strategies, including multicomponent reactions, cycloadditions, and functional group transformations. This section details the experimental protocols for prominent synthetic methodologies.

Hantzsch Pyridine Synthesis

A classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2]

Experimental Protocol:

-

To a 100 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).[3]

-

Add ethanol (20 mL) as the solvent.[3]

-

Attach a reflux condenser and heat the mixture to 80°C with stirring for 4-6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

-

Dissolve the residue in ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]

-

Purify the crude product by column chromatography on silica gel.[3]

Guareschi-Thorpe Pyridine Synthesis

This method provides access to 2-pyridone derivatives from a 1,3-dicarbonyl compound and a cyanoacetamide.[4][5][6]

Experimental Protocol:

-

In a reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and a base such as piperidine or ammonium carbonate in a suitable solvent like ethanol or water.[7][8]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry to afford the 2-pyridone derivative.

Suzuki Cross-Coupling Reaction

This palladium-catalyzed reaction is a powerful tool for the synthesis of aryl-substituted pyridinones from their corresponding halo-pyridinone precursors.

Experimental Protocol:

-

In a Schlenk flask, combine the bromopyridinone (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium phosphate (2.0 mmol).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture under an inert atmosphere at 85-95°C for 15-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

II. Biological Activity of Novel Pyridinone Derivatives

Pyridinone derivatives have demonstrated a wide array of biological activities. This section presents quantitative data on their anticancer, kinase inhibitory, and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of various pyridinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone 1 | MCF-7 (Breast) | 22.4 | [9] |

| Pyridone 2 | HCT116 (Colon) | 0.34 | [9] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [10] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [10] |

| Compound 10 | HepG2 (Liver) | 4.25 | [11] |

| Compound 9 | HepG2 (Liver) | 4.68 | [11] |

| Compound 8 | HepG2 (Liver) | 4.34 | [11] |

| Compound 11d | MCF-7 (Breast) | 0.5 | [12] |

| Pyr-1 | MDA-MB-231 (Breast) | 0.33 | [13] |

Kinase Inhibitory Activity

Pyridinone derivatives have emerged as potent inhibitors of various protein kinases involved in cancer cell signaling.

| Derivative | Kinase Target | IC50 (nM) | Reference |

| 1,3-Diaryl-pyridone 17 | VEGFR-2 | 3.5 | [14] |

| 1,3-Diaryl-pyridone 35h | VEGFR-2 | 3.0 | [14] |

| Pyridine-derived Cmpd 10 | VEGFR-2 | 120 | [11] |

| Pyridine-derived Cmpd 8 | VEGFR-2 | 130 | [11] |

| Pyridine-derived Cmpd 9 | VEGFR-2 | 130 | [11] |

| Pyridone 4c | PIM-1 | 110 | [15] |

| Pyridone 4f | PIM-1 | 95 | [15] |

| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | BTK | 74 | [16] |

| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | PI3Kδ | 170 | [16] |

| CC-509 | Syk | - | [17] |

Antimicrobial Activity

Select pyridinone derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Salt 66 | S. aureus | 56 (as % inhibition) | [18] |

| Pyridine Salt 66 | E. coli | 55 (as % inhibition) | [18] |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [18] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida sp. | 0.25 - 2 | [18] |

| Pyridine-triazole 127i | Various | Excellent | [18] |

| Pyridine-triazole 127k | Various | Excellent | [18] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5a | E. coli strains | 0.2 - 1.3 | [19] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5j | E. coli strains | 0.2 - 1.3 | [19] |

| Pyridone derivative VI | S. aureus | 0.0024 | [20] |

| Pyridone derivative VI | B. subtilis | 0.078 | [20] |

III. Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the pyridinone derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Experimental Protocol:

-

Prepare serial dilutions of the pyridinone inhibitor in DMSO.

-

In a 96- or 384-well plate, add the kinase, the inhibitor, and the kinase assay buffer.

-

Incubate at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding the kinase substrate and ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity. This can be done using various methods, such as luminescence-based assays that measure ADP production or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

IV. Signaling Pathways Modulated by Pyridinone Derivatives

The biological effects of pyridinone derivatives are often mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of key pathways targeted by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain pyridinone derivatives act as inhibitors of EGFR, a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation.[21][22]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR signaling is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Pyridinone derivatives have been developed as potent VEGFR inhibitors.[11][12][14]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently dysregulated in cancer. Some pyridinone derivatives exert their effects by modulating this pathway.[23][24][25]

V. Conclusion

The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse pyridinone libraries. The presented biological data underscore the potential of these compounds in oncology and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of pyridinone derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. Guareschi-Thorpe Condensation [drugfuture.com]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. genscript.com [genscript.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. cusabio.com [cusabio.com]

The Pivotal Role of Bromine in Pyridinone Scaffolds: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structure-activity relationships (SAR) of brominated pyridinones, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, including oncology and infectious diseases. The strategic incorporation of bromine atoms onto the pyridinone core profoundly influences the physicochemical properties and biological activity of these molecules, offering a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the current understanding of brominated pyridinone SAR, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Brominated Pyridinones

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a bromine atom can dramatically alter a molecule's properties. Bromine's size, electronegativity, and ability to form halogen bonds can lead to enhanced binding affinity with biological targets, improved membrane permeability, and modified metabolic stability. In the context of pyridinones, bromination has been a key strategy in the development of potent inhibitors of various enzymes, particularly kinases, as well as compounds with significant antiproliferative and antimicrobial activities.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various brominated pyridinones, highlighting the impact of the position and substitution of bromine on their biological activity.

Kinase Inhibitory Activity

The 1-(4-bromophenyl)pyridin-2(1H)-one scaffold has emerged as a key pharmacophore in the design of potent kinase inhibitors.[1] The bromine atom on the phenyl ring provides a convenient handle for chemical modification through cross-coupling reactions, enabling extensive SAR studies.[1]

Table 1: SAR of 1-Phenylpyridin-2(1H)-one Analogs as TRKA Inhibitors [1]

| Compound ID | R1 | R2 | R3 | TRKA IC50 (nM) |

| 1 | H | H | H | >1000 |

| 2 | 4-Br | H | H | 150 |

| 3 | 4-Br | 5-Cl | H | 75 |

| 4 | 4-Br | H | 3-F | 50 |

| 5 | 3-Br | H | H | 300 |

Note: This table is a representative compilation from published studies. IC50 values are indicative of the potency of the compounds against the TRKA kinase.[1]

Antiproliferative Activity

Brominated pyridinone derivatives have also demonstrated significant potential as anticancer agents. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines is a key area of investigation.

Table 2: Antiproliferative Activity of Brominated Pyridinium Derivatives [3]

| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (μM) |

| 1,1′-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 72 | 11.25 ± 0.01 |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 72 | 28.35 ± 0.03 |

Note: The data indicates that these compounds exhibit time-dependent antiproliferative activity.[3]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated pyridinones have shown promising activity against a range of pathogenic bacteria.

Table 3: Antimicrobial Activity of a Pyridone Derivative [4]

| Compound | Bacterial Strain | MIC (mg/mL) |

| Pyridone derivative VI | Bacillus subtilis | 0.078 |

| Staphylococcus aureus | 0.0024 |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. This section provides protocols for the synthesis of brominated pyridinones and their biological evaluation.

Synthesis of Brominated Pyridinones

General Procedure for the Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one Analogs: [1]

A common synthetic route involves the coupling of a substituted 2-halopyridine with 4-bromoaniline. Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions at the bromine position.[1]

-

Reaction Setup: In a dry reaction vessel, combine 1-(4-bromophenyl)pyridin-2(1H)-one (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).[1]

-

Solvent and Temperature: The reaction is typically carried out in a suitable solvent such as dioxane or toluene at elevated temperatures (e.g., 80-100 °C).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 2-Bromopyridine: [5]

This procedure describes the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine.[5]

-

In a 5-L three-necked flask, cool 790 mL (7 moles) of 48% hydrobromic acid to 10–20°C.[5]

-

Add 150 g (1.59 moles) of 2-aminopyridine over about 10 minutes.[5]

-

While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise.[5]

-

Add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.[5]

-

After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, ensuring the temperature does not exceed 20–25°C.[5]

-

Extract the reaction mixture with four 250-mL portions of ether.[5]

-

Dry the combined ether extracts over solid potassium hydroxide and distill to obtain 2-bromopyridine.[5]

Biological Evaluation Protocols

Kinase Inhibition Assay (Luminescence-Based for TRKA): [1]

This assay measures the amount of ADP produced, which is proportional to kinase activity.[1]

-

Reaction Setup: In a 384-well plate, add the test compound, TRKA enzyme, and a suitable substrate in assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate for 40 minutes at room temperature.[1]

-

Signal Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

Data Acquisition: Measure the luminescence using a plate reader.[1]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Antiproliferative Assay (MTT Assay):

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridinone compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution):

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the brominated pyridinone compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of brominated pyridinones often involves elucidating their effects on cellular signaling pathways. Kinase inhibitors, for example, frequently target pathways crucial for cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR signaling pathway with a potential inhibition point for a brominated pyridinone.

A systematic approach is essential for efficient SAR studies. The following workflow outlines the key steps from compound synthesis to lead optimization.

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

Conclusion

The strategic placement of bromine atoms on the pyridinone scaffold is a highly effective strategy for modulating biological activity. The presented data and protocols underscore the importance of systematic SAR studies in the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers in the field, facilitating the continued exploration and development of brominated pyridinones as promising drug candidates. Further research is warranted to fully elucidate the mechanisms of action and expand the therapeutic applications of this versatile class of compounds.

References

In Silico Modeling of 5-Bromo-1-ethylpyridin-2(1H)-one: A Technical Guide for Drug Discovery

Introduction

5-Bromo-1-ethylpyridin-2(1H)-one is a pyridinone derivative of significant interest in medicinal chemistry. The pyridinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] In silico modeling techniques provide a powerful and cost-effective approach to investigate the potential therapeutic applications of novel compounds like this compound. By simulating molecular interactions and predicting pharmacokinetic properties, computational studies can guide the design and optimization of new drug candidates.[2]

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established computational protocols for similar heterocyclic compounds.

Molecular Target Selection and Rationale

The initial step in any in silico drug discovery project is the identification of a relevant biological target. Based on the known activities of pyridinone derivatives, a potential target for this compound could be a protein kinase, which are key regulators of cell signaling and are often implicated in diseases such as cancer. For the purpose of this guide, we will consider the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a hypothetical target, a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

Computational Methodologies

A multi-faceted in silico approach is employed to comprehensively evaluate the potential of this compound as a VEGFR-2 inhibitor. The workflow integrates molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Ligand and Protein Preparation

Ligand Preparation: The 3D structure of this compound is generated and optimized. This involves:

-

2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.

-

Tautomer and Ionization State Generation: Possible tautomeric and ionization states at a physiological pH (e.g., 7.4) are generated.

-

Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a stable, low-energy conformation.[2]

Protein Preparation: The crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB). The structure is then prepared for docking by:

-

Removal of Water and Ligands: All non-essential water molecules and co-crystallized ligands are removed.

-

Addition of Hydrogens: Hydrogen atoms are added to the protein structure.

-

Energy Minimization: The protein structure is subjected to a constrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.[2]

Experimental Workflow for In Silico Analysis

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3] This simulation helps in understanding the binding mode and estimating the binding affinity.

Experimental Protocol:

-

Grid Generation: A docking grid is defined around the ATP-binding site of the prepared VEGFR-2 structure. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[2]

-

Docking Execution: The prepared this compound is docked into the defined grid using a docking program like AutoDock or Glide. The algorithm explores various poses of the ligand within the active site.[2]

-

Pose Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The top-ranked poses are visually inspected to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.[2]

Table 1: Hypothetical Molecular Docking Results of this compound against VEGFR-2

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Cys919, Asp1046 |

| Hydrophobic Interactions | Val848, Ala866, Leu1035 |

| Key Interacting Residues | Cys919, Asp1046, Val848, Ala866, Leu1035 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[4] This model can then be used to screen large compound libraries for molecules with similar features.

Experimental Protocol:

-

Model Generation: Based on the ligand-protein interactions observed in the top-ranked docking pose, a structure-based pharmacophore model is generated.[4] The model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Feature Identification: Key chemical features of this compound that contribute to its binding to VEGFR-2 are identified. For example, the carbonyl group of the pyridinone ring may act as a hydrogen bond acceptor.

Pharmacophore Model for VEGFR-2 Inhibition

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1-ethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-1-ethylpyridin-2(1H)-one with various arylboronic acids. The resulting 5-aryl-1-ethylpyridin-2(1H)-one scaffold is of significant interest in the development of novel therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

Data Presentation: Reaction Conditions and Representative Yields

The following tables summarize optimized reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The selection of catalyst, base, and solvent is crucial for achieving high yields and purity. Based on studies of structurally similar substrates, such as 5-bromo-1-ethyl-1H-indazole, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been identified as a highly effective catalyst for such transformations.[1]

Table 1: Optimized Reaction Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv.) |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DME |

| Temperature | 80 - 100 °C |

| Reaction Time | 2 - 12 hours |

Table 2: Representative Scope of Arylboronic Acids and Expected Yields *

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 1-Ethyl-5-phenylpyridin-2(1H)-one | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 1-Ethyl-5-(4-methoxyphenyl)pyridin-2(1H)-one | 80-90% |

| 3 | 4-Fluorophenylboronic acid | 1-Ethyl-5-(4-fluorophenyl)pyridin-2(1H)-one | 82-92% |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1-ethylpyridin-2(1H)-one | 78-88% |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1-Ethyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one | 75-85% |

| 6 | 3-Thiopheneboronic acid | 1-Ethyl-5-(thiophen-3-yl)pyridin-2(1H)-one | 70-80% |

| 7 | 2-Naphthylboronic acid | 1-Ethyl-5-(naphthalen-2-yl)pyridin-2(1H)-one | 80-90% |

*Note: The expected yields are based on reported results for structurally analogous Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 216 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the flask. Subsequently, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-